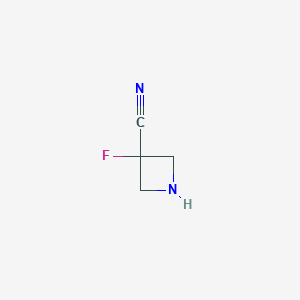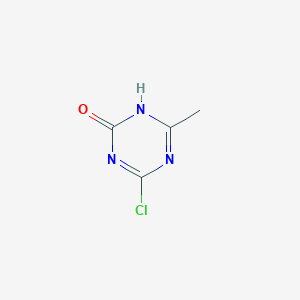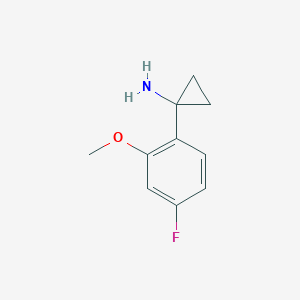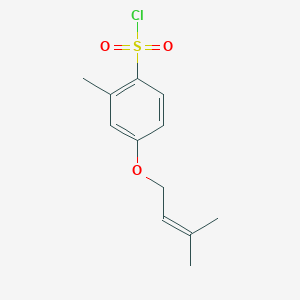
Cupric 2,2-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a copper salt of 2,2-dimethyloctanoic acid and is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Cupric 2,2-dimethyloctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2,2-dimethyloctanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using copper(II) salts and 2,2-dimethyloctanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or solvent extraction to remove impurities .
化学反応の分析
Types of Reactions
Cupric 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper ion can also be reduced to lower oxidation states, such as copper(I) or elemental copper.
Substitution: The 2,2-dimethyloctanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) compounds, while reduction reactions may yield copper(I) or elemental copper .
科学的研究の応用
Cupric 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in copper-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of cupric 2,2-dimethyloctanoate involves the interaction of the copper ion with various molecular targets. Copper ions can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving copper-dependent enzymes and proteins .
類似化合物との比較
Similar Compounds
Copper Caprylate: Another copper salt with similar properties but different ligand structure.
Copper(II) Butyrate: Similar copper salt with a shorter carbon chain in the ligand.
Copper Propionate: Copper salt with a propionic acid ligand.
Uniqueness
Cupric 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other copper salts may not be as effective .
特性
CAS番号 |
91364-56-6 |
|---|---|
分子式 |
C20H38CuO4 |
分子量 |
406.1 g/mol |
IUPAC名 |
copper;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
OBVXRVXLEWTKNS-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)




![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)

